molecular formula C20H25FN2O2S B11496980 Piperazine, 1-(4-fluoro-3-methylbenzenesulfonyl)-4-(2,4,6-trimethylphenyl)-

Piperazine, 1-(4-fluoro-3-methylbenzenesulfonyl)-4-(2,4,6-trimethylphenyl)-

Cat. No.: B11496980
M. Wt: 376.5 g/mol
InChI Key: MYRLJVZJXRAHDK-UHFFFAOYSA-N
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Description

“Piperazine, 1-(4-fluoro-3-methylbenzenesulfonyl)-4-(2,4,6-trimethylphenyl)-” is a synthetic organic compound belonging to the piperazine family. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This specific compound features a piperazine ring substituted with a 4-fluoro-3-methylbenzenesulfonyl group and a 2,4,6-trimethylphenyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Piperazine, 1-(4-fluoro-3-methylbenzenesulfonyl)-4-(2,4,6-trimethylphenyl)-” typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of Substituents: The 4-fluoro-3-methylbenzenesulfonyl group and the 2,4,6-trimethylphenyl group can be introduced through nucleophilic substitution reactions using appropriate sulfonyl chlorides and aryl halides, respectively.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The aromatic rings may participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nitrating agents.

Major Products

    Oxidation Products: Alcohols, ketones.

    Reduction Products: Sulfides, thiols.

    Substitution Products: Halogenated, nitrated derivatives.

Scientific Research Applications

Chemistry

The compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

In biological research, it may serve as a probe to study the interactions of piperazine derivatives with biological targets.

Medicine

Industry

In the industrial sector, the compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “Piperazine, 1-(4-fluoro-3-methylbenzenesulfonyl)-4-(2,4,6-trimethylphenyl)-” would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors and enzymes, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • Piperazine, 1-(4-chlorobenzenesulfonyl)-4-(2,4,6-trimethylphenyl)-
  • Piperazine, 1-(4-methylbenzenesulfonyl)-4-(2,4,6-trimethylphenyl)-

Uniqueness

The presence of the 4-fluoro-3-methylbenzenesulfonyl group may confer unique electronic and steric properties, potentially leading to distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C20H25FN2O2S

Molecular Weight

376.5 g/mol

IUPAC Name

1-(4-fluoro-3-methylphenyl)sulfonyl-4-(2,4,6-trimethylphenyl)piperazine

InChI

InChI=1S/C20H25FN2O2S/c1-14-11-16(3)20(17(4)12-14)22-7-9-23(10-8-22)26(24,25)18-5-6-19(21)15(2)13-18/h5-6,11-13H,7-10H2,1-4H3

InChI Key

MYRLJVZJXRAHDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)C)C

Origin of Product

United States

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